Cas no 318247-63-1 ({1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzoate)

{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzoate structure
318247-63-1 structure
Product Name:{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzoate
N.o CAS:318247-63-1
MF:C26H24N2O2S
MW:428.545965194702
CID:5714134
PubChem ID:5100120
Update Time:2023-10-15

{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzoate Propriedades químicas e físicas

Nomes e Identificadores

    • 318247-63-1
    • {1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzoate
    • {1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl3-methylbenzoate
    • [1-methyl-5-(4-methylphenyl)sulfanyl-3-phenylpyrazol-4-yl]methyl 3-methylbenzoate
    • AKOS005089853
    • 4K-356S
    • {1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzenecarboxylate
    • (1-METHYL-5-[(4-METHYLPHENYL)SULFANYL]-3-PHENYL-1H-PYRAZOL-4-YL)METHYL 3-METHYLBENZENECARBOXYLATE
    • Benzoic acid, 3-methyl-, [1-methyl-5-[(4-methylphenyl)thio]-3-phenyl-1H-pyrazol-4-yl]methyl ester
    • Inchi: 1S/C26H24N2O2S/c1-18-12-14-22(15-13-18)31-25-23(17-30-26(29)21-11-7-8-19(2)16-21)24(27-28(25)3)20-9-5-4-6-10-20/h4-16H,17H2,1-3H3
    • Chave InChI: OWACPYCUBMFNIA-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)C1=C(COC(C2C=CC=C(C)C=2)=O)C(C2C=CC=CC=2)=NN1C

Propriedades Computadas

  • Massa Exacta: 428.15584919g/mol
  • Massa monoisotópica: 428.15584919g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 31
  • Contagem de Ligações Rotativas: 7
  • Complexidade: 574
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 6.4
  • Superfície polar topológica: 69.4Ų

Propriedades Experimentais

  • Densidade: 1.16±0.1 g/cm3(Predicted)
  • Ponto de ebulição: 604.2±55.0 °C(Predicted)
  • pka: 0.05±0.10(Predicted)

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